
Vdavp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Val4]AVP, auch bekannt als 4-Val-Arginin-Vasopressin, ist ein synthetisches Analogon von Arginin-Vasopressin. Arginin-Vasopressin ist ein Neurohypophysenhormon, das an der Regulierung der Wasserrückhaltung und des Blutdrucks beteiligt ist. [Val4]AVP wurde entwickelt, um die biologische Aktivität von natürlichem Arginin-Vasopressin nachzuahmen, wobei Modifikationen vorgenommen wurden, um seine Stabilität und Selektivität zu verbessern .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [Val4]AVP beinhaltet die Festphasenpeptidsynthese (SPPS), ein Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequenziellen Zugabe von geschützten Aminosäuren. Jede Aminosäure wird unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nach dem Zusammenbau der Peptidkette werden die Schutzgruppen entfernt und das Peptid vom Harz abgespalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von [Val4]AVP folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden verwendet, um den Prozess zu rationalisieren und eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und mit Massenspektrometrie und Kernresonanzspektroskopie (NMR) charakterisiert .
Analyse Chemischer Reaktionen
Arten von Reaktionen
[Val4]AVP durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um das Peptid zu modifizieren und seine Stabilität und biologische Aktivität zu verbessern.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2) oder Iod (I2) können verwendet werden, um bestimmte Aminosäurereste zu oxidieren.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel, die zur Reduktion von Disulfidbrücken verwendet werden.
Substitution: Aminosäurensubstitutionen werden während des Syntheseprozesses unter Verwendung geschützter Aminosäurederivate erreicht.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Peptide mit verbesserter Stabilität, Selektivität und biologischer Aktivität. Diese Modifikationen können das therapeutische Potenzial von [Val4]AVP verbessern .
Wissenschaftliche Forschungsanwendungen
[Val4]AVP hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken.
Biologie: Untersucht auf seine Rolle bei der Regulierung des Wasserhaushalts und des Blutdrucks.
Medizin: Als potenzielles Therapeutikum für Erkrankungen wie Diabetes insipidus und vasodilatatorischen Schock erforscht.
Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt.
Wirkmechanismus
[Val4]AVP übt seine Wirkungen aus, indem es an Vasopressin-Rezeptoren bindet, vor allem an die V1a-, V1b- und V2-Rezeptoren. Die Bindung von [Val4]AVP an diese Rezeptoren aktiviert intrazelluläre Signalwege, darunter den Phospholipase-C- (PLC-) Weg und den zyklischen Adenosinmonophosphat- (cAMP-) Weg. Diese Wege führen zu verschiedenen physiologischen Reaktionen, wie z. B. erhöhter Wasserrückresorption in den Nieren und Vasokonstriktion in den Blutgefäßen .
Wirkmechanismus
[Val4]AVP exerts its effects by binding to vasopressin receptors, primarily the V1a, V1b, and V2 receptors. The binding of [Val4]AVP to these receptors activates intracellular signaling pathways, including the phospholipase C (PLC) pathway and the cyclic adenosine monophosphate (cAMP) pathway. These pathways lead to various physiological responses, such as increased water reabsorption in the kidneys and vasoconstriction in blood vessels .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Desmopressin: Ein synthetisches Analogon von Arginin-Vasopressin mit verstärkter antidiuretischer Wirkung.
Terlipressin: Ein lang wirkendes Vasopressin-Analogon, das zur Behandlung von Ösophagusvarizenblutungen eingesetzt wird.
Lypressin: Ein natürliches Peptid, das zur Behandlung von Diabetes insipidus eingesetzt wird.
Einzigartigkeit von [Val4]AVP
[Val4]AVP ist einzigartig aufgrund seiner spezifischen Aminosäurensubstitution an Position 4, die seine Stabilität und Selektivität für Vasopressin-Rezeptoren erhöht. Diese Modifikation ermöglicht es [Val4]AVP, die biologische Aktivität von natürlichem Arginin-Vasopressin zu bewahren und gleichzeitig sein therapeutisches Potenzial zu verbessern .
Eigenschaften
CAS-Nummer |
52049-52-2 |
|---|---|
Molekularformel |
C46H66N14O11S2 |
Molekulargewicht |
1055.2 g/mol |
IUPAC-Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H66N14O11S2/c1-24(2)37-44(70)57-32(20-35(48)62)41(67)58-33(45(71)60-17-7-11-34(60)43(69)54-29(10-6-16-52-46(50)51)39(65)53-21-36(49)63)23-73-72-22-28(47)38(64)55-30(19-26-12-14-27(61)15-13-26)40(66)56-31(42(68)59-37)18-25-8-4-3-5-9-25/h3-5,8-9,12-15,24,28-34,37,61H,6-7,10-11,16-23,47H2,1-2H3,(H2,48,62)(H2,49,63)(H,53,65)(H,54,69)(H,55,64)(H,56,66)(H,57,70)(H,58,67)(H,59,68)(H4,50,51,52)/t28-,29+,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI-Schlüssel |
JITASQOSGITBPR-FMCGBTBPSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Key on ui other cas no. |
52049-52-2 |
Sequenz |
CYFVNCPRG |
Synonyme |
4-Val-argipressin arginine vasopressin, Val(4)- argipressin, Val(4)- argipressin, Val(4)-, (L-Val-L-Arg)-isomer argipressin, valine(4)- VDAVP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



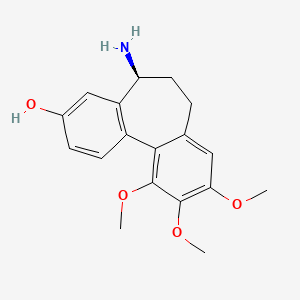
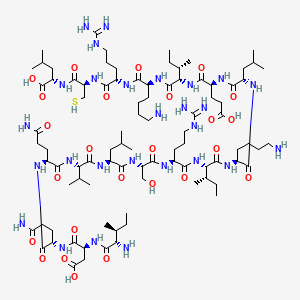
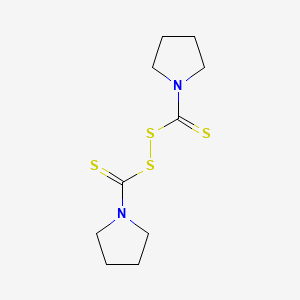
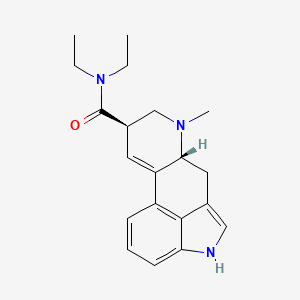
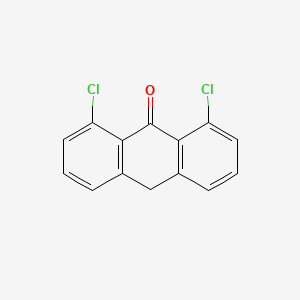
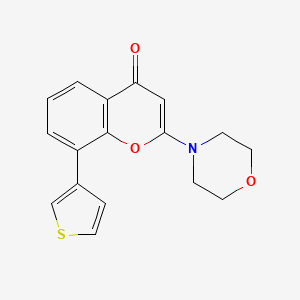
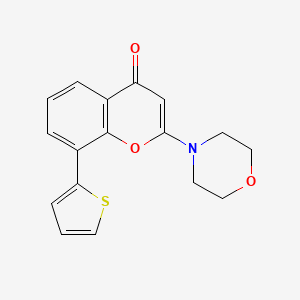
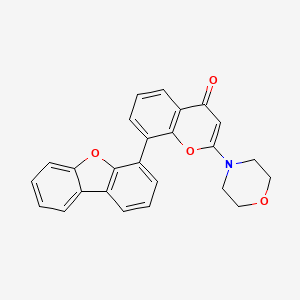
![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3062933.png)




